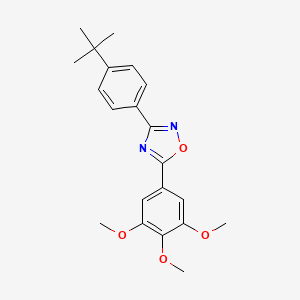![molecular formula C24H21FN2O7S B4230032 dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate](/img/structure/B4230032.png)
dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate
Übersicht
Beschreibung
Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate, also known as FST, is a novel compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to selectively target protein-protein interactions, specifically those involving the transcription factor STAT3.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to selectively inhibit the transcription factor STAT3, which has been implicated in a wide range of diseases including cancer, inflammation, and autoimmune disorders. dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been shown to inhibit STAT3 phosphorylation and downstream signaling, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth in animal models.
Wirkmechanismus
Dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is a small molecule inhibitor that selectively targets protein-protein interactions involving STAT3. It binds to the SH2 domain of STAT3 and prevents its phosphorylation, which is required for its activation and downstream signaling. This leads to reduced transcriptional activity of STAT3 and downstream gene expression, ultimately resulting in reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate has been shown to have a range of biochemical and physiological effects, including inhibition of STAT3 phosphorylation and downstream signaling, reduced cell proliferation, increased apoptosis, and decreased tumor growth in animal models. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is its selectivity for STAT3, which allows for targeted inhibition of this transcription factor without affecting other signaling pathways. It is also a small molecule inhibitor, which makes it easy to synthesize and modify for improved efficacy. However, one of the limitations of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate. One area of interest is the development of more potent and selective inhibitors of STAT3, which could have even greater therapeutic potential for a range of diseases. Another area of interest is the use of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Finally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate, and to identify other potential targets for this compound.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O7S/c1-33-23(29)16-8-13-20(24(30)34-2)21(14-16)26-22(28)15-27(18-6-4-3-5-7-18)35(31,32)19-11-9-17(25)10-12-19/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFLVUKGAQCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(benzyloxy)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4229949.png)


![N-[(4-allyl-5-{[1-(anilinocarbonyl)propyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4229971.png)
![methyl 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanoate](/img/structure/B4229977.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4229988.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2-[4-(1-ethyl-2,5-dioxo-3-pyrrolidinyl)-1-piperazinyl]-N-isopropylacetamide](/img/structure/B4229993.png)
![N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide](/img/structure/B4229997.png)
![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230001.png)



![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4230024.png)